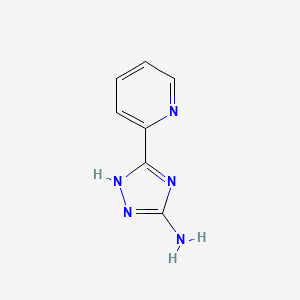

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Scientific Research

Nitrogen heterocycles are fundamental building blocks in numerous areas of scientific research, from medicine to materials science. numberanalytics.com Their prevalence in biologically active molecules and their versatile chemical properties have cemented their importance in modern science. numberanalytics.com

Nitrogen-containing heterocycles are abundant in nature, forming the core structures of a vast array of natural products with significant biological activities. nih.govnih.gov Many alkaloids, vitamins, hormones, and antibiotics owe their physiological functions to the presence of nitrogen-containing rings. nih.govmdpi.com For instance, well-known natural products such as nicotine, morphine, and caffeine (B1668208) all feature nitrogen heterocyclic structures. nih.govmdpi.com The structural subunits of essential biomolecules like the purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA also belong to this class of compounds. nih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles in Natural Products

| Compound | Heterocyclic Core | Biological Significance |

|---|---|---|

| Nicotine | Pyrrolidine, Pyridine (B92270) | Alkaloid with stimulant properties |

| Morphine | Piperidine (within a complex framework) | Alkaloid with potent analgesic properties |

| Caffeine | Purine | Alkaloid with stimulant properties |

| Thiamine (Vitamin B1) | Pyrimidine, Thiazole | Essential vitamin for metabolism |

The significance of nitrogen heterocycles in medicinal chemistry is paramount, with a substantial percentage of all pharmaceuticals containing at least one such ring system. openmedicinalchemistryjournal.commsesupplies.com An analysis of FDA-approved drugs revealed that approximately 59% of small-molecule drugs feature a nitrogen-containing heterocycle. openmedicinalchemistryjournal.commsesupplies.com This prevalence is attributed to their ability to engage in various biological interactions, such as hydrogen bonding, which is crucial for binding to enzymes and receptors. nih.gov The structural diversity of nitrogen heterocycles allows for the fine-tuning of pharmacological properties, making them a favored scaffold in the design of new therapeutic agents. mdpi.com

Beyond their medicinal applications, nitrogen heterocycles are integral to the fields of material science and agrochemicals. openmedicinalchemistryjournal.com In material science, these compounds are used as building blocks for functional materials, including polymers and dyes. numberanalytics.com For example, polypyrroles and polyimidazoles are conducting polymers with applications in electronics. numberanalytics.com In agrochemicals, nitrogen heterocycles are a key component of many pesticides and herbicides, contributing to crop protection and improved agricultural yields. elsevierpure.commsesupplies.com Over 70% of modern agrochemicals incorporate heterocyclic structures containing nitrogen. msesupplies.com They also find use as corrosion inhibitors for metals. elsevierpure.commsesupplies.com

The 1,2,4-Triazole (B32235) System as a Privileged Scaffold

Among the vast array of nitrogen heterocycles, the 1,2,4-triazole ring system has emerged as a "privileged scaffold" in medicinal chemistry and other scientific domains. nih.gov This five-membered ring containing three nitrogen atoms and two carbon atoms is a versatile building block for the synthesis of compounds with a wide range of applications. frontiersin.org

The 1,2,4-triazole ring is a planar, aromatic system. wikipedia.org Its stability is derived from the delocalization of π-electrons across the ring. researchgate.net A key characteristic of the 1,2,4-triazole ring is its ability to exist in different tautomeric forms. ijsr.net The two primary tautomers are the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.netresearchgate.net Studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.net The specific tautomeric form that predominates can be influenced by the nature and position of substituents on the ring. ijsr.net For instance, in 3-mercapto-1,2,4-triazoles, a thione-thiol tautomerism exists, with the thione form being the predominant one. ijsr.netoup.com

Table 2: Tautomeric Forms of the 1,2,4-Triazole Ring

| Tautomer | Description |

|---|---|

| 1H-1,2,4-triazole | Hydrogen atom is attached to the nitrogen at position 1. |

The 1,2,4-triazole scaffold is a core component of numerous compounds with significant applications in both the pharmaceutical and material sciences. researchgate.net In the pharmaceutical industry, 1,2,4-triazole derivatives have been developed as potent antifungal, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.netfrontiersin.org Marketed drugs such as the antifungal agents fluconazole (B54011) and itraconazole (B105839) contain a 1,2,4-triazole moiety. wikipedia.orgnih.gov The ability of the 1,2,4-triazole ring to act as a bioisostere for amide, ester, and carboxylic acid groups contributes to its broad spectrum of biological activities. researchgate.net

In material science, 1,2,4-triazole derivatives are utilized in the creation of coordination polymers and functional materials. chemimpex.com They can act as ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.net These complexes can exhibit interesting magnetic, optical, and electrical properties. Furthermore, the incorporation of the 1,2,4-triazole ring into polymers can enhance their thermal stability and other physical properties. researchgate.net

Molecular Hybridization Approaches with the 1,2,4-Triazole Nucleus

Molecular hybridization is a drug design strategy that involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity or a more desirable pharmacological profile. The 1,2,4-triazole ring is an attractive linker or scaffold for molecular hybridization due to its structural rigidity, synthetic accessibility, and its ability to improve the physicochemical properties of the resulting hybrid compound. ijpca.org Researchers often employ this approach to develop novel therapeutic agents with improved efficacy and reduced side effects. researchgate.net

Contextualizing 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine within 1,2,4-Triazole Chemistry

The compound this compound is a specific derivative within the broader class of pyridine-substituted 1,2,4-triazoles. Its structure incorporates both the 1,2,4-triazole ring and a pyridine moiety, another important nitrogen-containing heterocycle. This combination of two well-established pharmacophores is a deliberate design choice aimed at exploring potential synergistic or novel biological activities.

Overview of Pyridine-Substituted 1,2,4-Triazole Derivatives

The synthesis of hybrid molecules containing both pyridine and 1,2,4-triazole rings is a subject of considerable interest in medicinal chemistry. researchgate.net The pyridine ring is a common feature in many therapeutic agents and is known to contribute to a range of biological activities, including antimicrobial and antiviral effects. mdpi.com The rationale behind combining these two heterocyclic systems is to leverage their individual pharmacological properties to create new chemical entities with enhanced potency or novel mechanisms of action. researchgate.net

Research has demonstrated that pyridine-substituted 1,2,4-triazole derivatives exhibit a wide array of biological activities, including anticancer, antifungal, and antimicrobial properties. nih.govmdpi.comnih.gov The specific substitution pattern on both the pyridine and triazole rings can significantly influence the biological activity of the resulting compound. For instance, different substituents on the pyridine ring or at various positions of the triazole nucleus can modulate the compound's potency and selectivity.

A number of studies have reported the synthesis and biological evaluation of various pyridine-substituted 1,2,4-triazole derivatives. These investigations have provided valuable insights into the structure-activity relationships of this class of compounds.

Anticancer Activity:

Several studies have focused on the anticancer potential of pyridine-substituted 1,2,4-triazoles. For example, a series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized and evaluated for their in vitro anticancer activities against the murine melanoma (B16F10) cell line. researchgate.net The results indicated that these compounds exhibited moderate to potent anticancer activities. researchgate.net

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| TP1 | B16F10 | 52.18 | researchgate.net |

| TP2 | B16F10 | 61.11 | researchgate.net |

| TP3 | B16F10 | 48.15 | researchgate.net |

| TP4 | B16F10 | 55.21 | researchgate.net |

| TP5 | B16F10 | 44.12 | researchgate.net |

| TP6 | B16F10 | 41.12 | researchgate.net |

| TP7 | B16F10 | 49.32 | researchgate.net |

Antifungal Activity:

The antifungal properties of pyridine-substituted 1,2,4-triazoles have also been investigated. In one study, a series of novel 1,2,4-triazole derivatives containing a pyridine moiety were synthesized and evaluated for their fungicidal activities against several plant pathogenic fungi. mdpi.com Some of the synthesized compounds displayed excellent fungicidal activities. mdpi.com

| Compound | Stemphylium lycopersici | Fusarium oxysporum sp. cucumebrium | Botrytis cinerea | Reference |

|---|---|---|---|---|

| 5g | 71.43 | 55.12 | 35.18 | mdpi.com |

| 5h | 85.12 | 62.34 | 42.15 | mdpi.com |

Rationale for Focused Research on this compound

The focused research on this compound is driven by the promising biological activities observed in the broader class of pyridine-substituted 1,2,4-triazoles. The specific placement of the pyridine ring at the 5-position of the triazole ring and the presence of an amine group at the 3-position are key structural features that are hypothesized to contribute to its biological profile.

The rationale for this focused research can be summarized as follows:

Synergistic Pharmacological Effects: The combination of the 1,2,4-triazole and pyridine moieties may lead to synergistic effects, resulting in enhanced biological activity compared to compounds containing only one of these heterocycles.

Potential for Novel Mechanisms of Action: The unique structural arrangement of this compound may allow it to interact with biological targets in a novel way, potentially leading to the discovery of new therapeutic pathways.

Scaffold for Further Optimization: This compound can serve as a valuable scaffold for further chemical modifications to optimize its potency, selectivity, and pharmacokinetic properties. By introducing various substituents on the pyridine ring or modifying the amine group, researchers can generate a library of analogs for comprehensive structure-activity relationship studies.

In essence, the focused research on this compound is a logical progression from the broader exploration of pyridine-substituted 1,2,4-triazoles, aiming to identify and develop new and effective therapeutic agents.

Synthetic Strategies for this compound

The synthesis of 1,2,4-triazole derivatives, including the specifically targeted compound this compound, is a cornerstone of heterocyclic chemistry, driven by the broad pharmacological applications of this scaffold. The construction of the 1,2,4-triazole ring can be achieved through a variety of established synthetic methodologies, and specific pathways have been developed for the synthesis of pyridinyl-substituted analogs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTQEOQBSABCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475788 | |

| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-23-6 | |

| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metal Complexes

Ligating Properties of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

The ligating properties of this compound are primarily defined by the arrangement of its nitrogen atoms, which can act as Lewis bases, donating electron pairs to a central metal ion. The molecule's geometry and electronic structure allow it to form stable chelate rings with transition metals.

Bidentate and Polydentate Coordination Modes

The most common coordination mode for this compound is as a bidentate N,N'-donor ligand. researchgate.net This involves the formation of a five-membered chelate ring with a metal center, which is an energetically favorable and stable conformation. This bidentate chelation is a recurring motif in its coordination chemistry. researchgate.net

While bidentate chelation is prevalent, the triazole ring inherently offers the potential for polydentate or bridging coordination modes. In some related pyridyl-triazole systems, the ligand has been observed to act as a bridging ligand, linking two metal centers. For instance, a similar ligand, 3-(2-pyridyl)-5-ethyl-1,2,4-triazole, has been shown to form dinuclear copper(II) complexes where the triazole ring bridges the metal ions. nih.govresearchgate.netenamine.net This suggests that this compound may also exhibit such bridging behavior under specific reaction conditions, although its known complexes with copper(II) are mononuclear. nih.gov

Involvement of Triazole Nitrogen Atoms in Metal Bonding

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, each a potential coordination site. In the common bidentate chelation mode with the adjacent pyridine (B92270) ring, one of the triazole nitrogens binds to the metal. The specific nitrogen atom involved can vary. In related pyridyl-1,2,4-triazole complexes that act as bridging ligands, coordination has been observed through the N1 and N2 atoms of the triazole ring. researchgate.netenamine.net For general pyridyl-triazole ligands, coordination typically involves the nitrogen atom of the pyridine ring and one nitrogen atom of the triazole ring. researchgate.net The amino group at the 3-position of the triazole ring is generally not involved in the coordination to the metal center. nih.gov

Role of the Pyridine Nitrogen in Chelation

The nitrogen atom of the pyridine ring is a key participant in the primary coordination mode of this ligand. It acts in concert with a nitrogen atom from the triazole ring to form a stable five-membered chelate ring. researchgate.net This chelation is a defining feature of the ligand's interaction with metal ions and is fundamental to the structure of its resulting complexes. The planarity of the pyridyl-triazole system further enhances its efficacy as a chelating agent.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Hg(II), Co(II))

While the ligand has the potential to form complexes with a wide array of transition metals, its coordination chemistry has been most extensively documented with copper(II). nih.gov Crystallographic studies have confirmed the formation of three distinct mononuclear complexes with Cu(II). nih.gov In these structures, the ligand consistently behaves as a bidentate chelator.

Information regarding the synthesis and characterization of complexes of this compound with other transition metals such as Ni(II), Co(II), Zn(II), Cd(II), Sn(II), or Hg(II) is not extensively available in the reviewed literature. Research has predominantly focused on its copper complexes or on related but structurally distinct pyridyl-triazole-thiol analogues. nih.govresearchgate.netdntb.gov.ua

Below is a table summarizing the known coordination behavior of the ligand with Copper(II).

| Metal Ion | Coordination Mode | Complex Type | Donor Atoms |

| Copper(II) | Bidentate Chelate | Mononuclear | Pyridine-N, Triazole-N |

This table is based on available data and may not be exhaustive.

Factors Influencing Complex Formation (e.g., solvent, pH, metal ion species)

The formation and final structure of metal complexes are influenced by several factors. The choice of solvent can affect the solubility of the reactants and the stability of the resulting complex. The pH of the reaction medium can influence the protonation state of the ligand, which in turn affects its coordination ability. The nature of the metal ion, including its size, charge, and preferred coordination geometry, also plays a crucial role in determining the structure of the final product. For instance, the presence of formate anions, which can be generated from the hydrolysis of a solvent like dimethylformamide (DMF), can lead to their incorporation into the coordination sphere of the metal complex. nih.gov However, specific studies detailing the systematic influence of these factors on the complex formation of this compound are not detailed in the available literature.

Structural Analysis of Coordination Compounds

The ligand this compound, and its derivatives, are versatile building blocks in coordination chemistry. The presence of multiple nitrogen donor atoms in both the pyridine and triazole rings allows for various coordination modes, leading to the formation of complexes with diverse geometries and dimensionalities. nih.govnih.gov Structural characterization, primarily through single-crystal X-ray diffraction, provides detailed insights into the bonding and arrangement of these complexes. ncl.ac.uk

Crystal Engineering and Supramolecular Architectures

The principles of crystal engineering are extensively applied to pyridyl-triazole ligands to construct intricate supramolecular architectures and metal-organic frameworks (MOFs). The directionality of the coordination bonds and the potential for noncovalent interactions make these ligands excellent candidates for designing predictable and functional solid-state structures.

The specific geometry of the ligand, combined with the coordination preferences of the metal ion and the nature of counter-anions, dictates the final structure. For instance, using a related bent ligand, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, researchers have demonstrated that different inorganic anions can mediate the self-assembly of diverse supramolecular structures, including bricklayer, zig-zag, and helical arrangements. acs.org Similarly, complexes of a flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, with various metal(II) ions (Zn, Cd, Co, Ni) have been shown to form 2D layered networks with a 4(4)-sql topology. nih.gov The interplay of coordination bonds and weaker interactions, such as π-π stacking, further stabilizes these extended networks, highlighting the ligand's utility in creating complex supramolecular assemblies. ncl.ac.ukresearchgate.net

Hydrogen Bonding in Complex Structures

Hydrogen bonding plays a crucial role in defining the crystal packing and dimensionality of coordination compounds derived from this compound and its analogues. The amino group (-NH2) and the triazole N-H moiety are effective hydrogen bond donors, while the uncoordinated nitrogen atoms of the pyridine and triazole rings act as acceptors.

In the crystal structure of the free ligand, molecules are linked by N—H···N hydrogen bonds to form two-dimensional networks. nih.govnih.gov This extensive hydrogen-bonding network is often retained and expanded in its metal complexes. For example, in complexes of the related ligand N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide, a comprehensive system of N—H⋯N and N—H⋯O hydrogen bonds results in an infinite three-dimensional network. nih.gov These interactions not only stabilize the crystal lattice but also influence the conformation of the molecules within it. Intramolecular N—H···N hydrogen bonds are also observed, which can lock the ligand into a specific conformation suitable for metal coordination. researchgate.net

Applications of Coordination Compounds in Catalysis and Materials Science

The unique electronic and structural features of metal complexes containing the this compound scaffold have led to their exploration in various applications, ranging from electrocatalysis to the development of advanced functional materials.

Electrocatalysis (e.g., Water Splitting)

Coordination compounds of pyridyl-triazole ligands have shown promise as electrocatalysts. While direct studies on water splitting using this compound complexes are not extensively reported, research on related systems provides strong evidence of their catalytic potential. For example, a rhenium(I) complex, [Re(CO)3Cl(N-N)], incorporating the closely related 3-(2-pyridyl)-1,2,4-triazole ligand, has been investigated for the electrocatalytic reduction of CO2. nih.gov The study revealed that the complex efficiently catalyzes the reduction of CO2, with its performance significantly enhanced in the presence of a proton source. nih.gov This catalytic activity is attributed to the electronic properties of the pyridyl-triazole ligand, which can be tuned to modulate the redox potential of the metal center. These findings suggest that metal complexes of this compound could also be effective catalysts for other important redox reactions.

| Complex | Application | Key Finding |

| [Re(CO)3Cl(3-(2-pyridyl)-1,2,4-triazole)] | Electrocatalytic CO2 Reduction | Current enhanced significantly in the presence of a proton source, indicating efficient catalysis. nih.gov |

Development of Functional Materials (e.g., Metal-Organic Frameworks, Polymers)

The ability of this compound and its derivatives to link metal centers has been harnessed for the creation of functional materials like coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com These materials are of great interest due to their potential applications in gas storage, separation, and sensing.

The synthesis of coordination polymers often involves the reaction of the triazole ligand with metal salts, resulting in extended one-, two-, or three-dimensional structures. For instance, a silver(I) adduct with 4-amino-4H-1,2,4-triazole forms a two-dimensional coordination polymer where the triazole ligand and nitrate anions act as bridging units. mdpi.com The resulting porous or layered structures are a key feature of MOFs. The use of pyridyl-triazole based linkers has led to the development of MOFs with interesting properties, such as spin crossover behavior in iron(II) complexes. ncl.ac.uk The structural versatility of these ligands allows for the rational design of materials with tailored functionalities. acs.orgnih.gov

| Ligand | Metal Ion | Resulting Material | Structural Feature |

| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II), Cd(II), Co(II), Ni(II) | Metal-Organic Framework (MOF) | 2D layer with 4(4)-sql topology. nih.gov |

| 4-amino-4H-1,2,4-triazole | Ag(I) | Coordination Polymer | 2D polymer with bridging ligands and anions. mdpi.com |

| 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | (protonated) | Supramolecular Salt | Diverse architectures (helical, zig-zag) mediated by anions. acs.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and predicting its various chemical and physical properties. For derivatives of pyridinyl-1,2,4-triazole, Density Functional Theory (DFT) has been a widely used computational method.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has proven to be a reliable method for studying the properties of triazole derivatives. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. This approach has been successfully used to investigate the molecular structure, vibrational frequencies, and electronic properties of closely related isomers, such as 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. omu.edu.trnih.gov For these molecules, the B3LYP method provides a good correlation between theoretical predictions and experimental results. nih.gov

The crystallographic study of a tautomeric form, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, reveals a nearly planar molecular geometry. nih.gov The dihedral angle between the mean planes of the pyridine (B92270) and 1,2,4-triazole (B32235) rings is a slight 5.58 (7)°. nih.gov This planarity is a key structural feature that influences the electronic and spectroscopic properties of the molecule.

Basis Set Selection (e.g., 6-311++G**)

The choice of basis set is crucial for the accuracy of quantum chemical calculations. For pyridinyl-triazole systems, the 6-311++G** basis set is often selected in conjunction with the B3LYP functional. omu.edu.trnih.gov This Pople-style basis set is a triple-zeta basis set that includes diffuse functions (the "++" notation) on both heavy atoms and hydrogen atoms, as well as polarization functions ("G**") on both heavy and hydrogen atoms. These additions are important for accurately describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding, leading to more reliable predictions of molecular properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies using DFT methods have been shown to be in good agreement with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra for analogous compounds like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov The calculated vibrational wavenumbers, after appropriate scaling, can be used to assign the observed spectral bands to specific vibrational modes of the molecule. This detailed assignment provides a deeper understanding of the molecular vibrations. For instance, in related triazole derivatives, characteristic bands for N-H stretching, C=N stretching of the triazole ring, and various bending and stretching modes of the pyridine and triazole rings are identified and assigned based on these calculations.

Table 1: Selected Calculated Vibrational Frequencies for a Related Pyridinyl-Triazole Derivative (Based on data for 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) nih.gov

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H stretching | ~3400 - 3200 |

| C-H stretching (aromatic) | ~3100 - 3000 |

| C=N stretching (triazole) | ~1650 - 1550 |

| C=C stretching (pyridine) | ~1600 - 1400 |

| N-H in-plane bending | ~1500 - 1400 |

| C-H in-plane bending | ~1300 - 1000 |

| Ring breathing (triazole) | ~1000 - 900 |

| C-H out-of-plane bending | ~900 - 700 |

Note: The data in this table is for a closely related isomer and serves as an illustrative example. Actual values for 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine may vary.

NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for related pyridinyl-triazole-thiol compounds have shown good correlation with experimental data. nih.gov These predictions are invaluable for assigning the signals in the experimental NMR spectra to specific protons and carbon atoms within the molecule.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for a Related Pyridinyl-Triazole Derivative (Based on data for 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) nih.gov

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C (triazole) | ~150 - 165 |

| C (pyridine) | ~120 - 150 |

| ¹H NMR | |

| N-H (triazole) | ~12.0 - 14.0 |

| H (pyridine) | ~7.0 - 9.0 |

| N-H (amine) | ~5.0 - 6.0 |

Note: The data in this table is for a closely related isomer and serves as an illustrative example. Actual values for this compound may vary.

UV-Vis Absorption and Luminescence Spectra Analysis

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For compounds related to this compound, TD-DFT calculations have been performed to understand their electronic structure and interpret their UV-Vis spectra. nih.gov The predicted absorption wavelengths are often in good agreement with experimental measurements, allowing for the assignment of electronic transitions, such as π → π* and n → π* transitions within the aromatic rings and the triazole system.

Table 3: Predicted UV-Vis Absorption Wavelengths for a Related Pyridinyl-Triazole Derivative (Based on data for 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) nih.gov

| Solvent | Predicted λmax (nm) |

| Vacuum | ~250 - 280 |

| DMSO | ~260 - 290 |

Note: The data in this table is for a closely related isomer and serves as an illustrative example. Actual values for this compound may vary.

Analysis of Electronic Structure and Reactivity

The electronic structure and reactivity of this compound are governed by the arrangement of its constituent atoms and the distribution of electrons within its molecular framework. Computational chemistry provides powerful tools to investigate these properties at a quantum mechanical level. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate and analyze the electronic characteristics that dictate the molecule's behavior. zsmu.edu.ua While comprehensive computational studies specifically detailing the electronic properties of the 4H-tautomer of this compound are not extensively available, the principles of such analyses offer a theoretical framework for understanding its molecular characteristics.

HOMO-LUMO Energy Gaps and Molecular Orbital Theory

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. researchgate.net The two most critical orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr A smaller gap indicates that the molecule is more polarizable and more readily undergoes chemical reactions. dergipark.org.tr For derivatives of 1,2,4-triazole, DFT calculations are a standard method to determine the energies of these frontier orbitals and predict the molecule's electronic transitions and reactivity patterns. dergipark.org.tr

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. A higher value suggests a stronger tendency to donate electrons in reactions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability. A lower value suggests a greater propensity to accept electrons. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical stability and reactivity. A smaller gap implies higher reactivity and potential for biological interactions. |

Note: Specific energy values for the title compound require dedicated quantum chemical calculations which are not available in the cited literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalizations.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a method for partitioning the electron density of a molecule into atomic basins. omu.edu.tr This approach allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density. A key element of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond. For instance, the magnitude of electron density at the BCP correlates with the bond order, while the sign of the Laplacian can distinguish between covalent (∇²ρ < 0) and closed-shell interactions like ionic bonds or hydrogen bonds (∇²ρ > 0). For this compound, AIM analysis could precisely characterize the covalent bonds within the pyridine and triazole rings and investigate potential intramolecular hydrogen bonds.

Charge Distribution and Electron Density Analysis

The distribution of electrical charge within a molecule is fundamental to its chemical properties, including its polarity, solubility, and how it interacts with other molecules. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. dergipark.org.tr

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine and triazole rings, as well as the amino group, would be expected to be electron-rich regions, representing key sites for hydrogen bonding and coordination with metal ions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in a biological context. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, a key conformational variable is the dihedral angle between the pyridine and triazole rings. X-ray crystallography on a closely related tautomer, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, revealed a nearly planar geometry, with a small dihedral angle of 5.58 (7)° between the two rings. nih.gov

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation can provide insights into the dynamic behavior of this compound, showing how its conformation changes in different environments (e.g., in a solvent or interacting with a biological target). This information is crucial for understanding how the molecule might bind to a receptor, revealing the stability of the complex and the key interactions involved. pensoft.net

In Silico Prediction of Pharmacological Activities (e.g., PASS Software)

In silico methods are increasingly used in drug discovery to predict the pharmacological and biological activities of chemical compounds before they are synthesized and tested in the lab. Software like PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a molecule and compares it to a large database of known biologically active substances to predict its likely biological activities.

For this compound, a PASS prediction would generate a spectrum of potential activities, each with a probability score (Pa for probable activity and Pi for probable inactivity). Given that the 1,2,4-triazole scaffold is known to be a "privileged scaffold" in medicinal chemistry, present in compounds with a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, it is likely that a PASS analysis would predict a diverse profile for this molecule. nih.govresearchgate.net Such predictions can guide further experimental investigation into the compound's therapeutic potential. semanticscholar.org

Pharmacological and Biological Activities

Antimicrobial Activity

No studies detailing the general antimicrobial activity of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine were found.

Antibacterial Efficacy

Specific data on the efficacy of this compound against bacterial strains is not available in the reviewed literature.

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis)

There is no published research on the activity of the compound against these Gram-positive bacteria.

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis)

There is no published research on the activity of the compound against these Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Determinations

No MIC values for this compound have been published.

Mechanisms of Antibacterial Action (e.g., Enzyme Inhibition)

The mechanism of antibacterial action for this specific compound has not been elucidated in any available study.

Antifungal Efficacy

No studies were found that evaluated the antifungal properties of this compound.

This review highlights a specific gap in the scientific exploration of pyridine-substituted 1,2,4-triazoles. The lack of data for This compound suggests an opportunity for future research to synthesize and evaluate this compound, thereby contributing to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds.

Anticancer and Antiproliferative Activities

The this compound scaffold has also been extensively investigated for its potential as an anticancer agent. Derivatives have shown significant activity against various cancer cell lines, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. nih.govescholarship.orgmdpi.com

Derivatives of 5-pyridinyl-1,2,4-triazole have demonstrated potent antiproliferative activity against hepatocellular carcinoma cell lines. One such derivative, containing an acetamido carboxylic acid moiety, showed strong inhibition of both HepG2 and Hep3B liver cancer cells, with IC50 values of 3.78 μM and 4.83 μM, respectively. nih.gov Other studies on related 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones also reported potent cytotoxic effects against HepG2 cells. researchgate.net Further research into triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety identified a compound (HB5) with a low IC50 value against HepG2 cells, which was also found to be highly selective against cancer cells compared to normal fibroblasts. pensoft.net These findings underscore the potential of this chemical class in targeting liver cancer. nih.govresearchgate.netnih.gov

| Cell Line | Compound Class | IC50 Value | Reference |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | 5-pyridinyl-1,2,4-triazole with acetamido carboxylic acid | 3.78 μM | nih.gov |

| Hep3B (Hepatocellular Carcinoma) | 5-pyridinyl-1,2,4-triazole with acetamido carboxylic acid | 4.83 μM | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Triazole with 2-(2,3-dimethyl aminobenzoic acid) (HB5) | Low micromolar range | pensoft.net |

| HepG2 (Hepatocellular Carcinoma) | 1,2,4-triazole (B32235) coupled acetamide (7f) | 16.782 µg/mL | nih.gov |

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a critical role in promoting cell survival, proliferation, and metastasis. nih.govmdpi.com This makes FAK a promising target for anticancer therapies. nih.gov Several 5-pyridinyl-1,2,4-triazole derivatives have been identified as potent FAK inhibitors. nih.govescholarship.org For instance, a derivative referred to as compound 34 exhibited superior anti-FAK inhibitory activity with an IC50 of 18.10 nM, which was more potent than the reference inhibitor GSK2256098 (IC50 = 22.14 nM). nih.gov Another derivative, compound 6a, also showed potent FAK inhibition with an IC50 value of 12.59 nM. escholarship.orgmdpi.com The inhibition of FAK by these compounds leads to the suppression of downstream signaling pathways, such as PI3K/Akt, which are crucial for cancer cell growth and survival. nih.gov

Docking studies have provided detailed insights into how 5-pyridinyl-1,2,4-triazole derivatives bind to the ATP-binding site of FAK. The nitrogen atom in the pyridine (B92270) moiety is crucial for this interaction, often forming a key hydrogen bond with the hinge region residue Cys502. escholarship.org The pyridine ring itself can engage in multiple π…H interactions with surrounding amino acids, including Ile428, Leu501, Cys502, and Leu553, which helps to anchor the compound in the binding pocket. escholarship.org Additionally, the 1,2,4-triazole ring has been observed forming π…H contacts with residues such as Phe155. escholarship.org These specific molecular interactions are fundamental to the potent inhibitory activity of these compounds against FAK.

Structure-Activity Relationship (SAR) studies are essential for optimizing the anticancer potency of lead compounds. For derivatives of 5-(pyridin-yl)-4H-1,2,4-triazol-3-amine, SAR studies have provided valuable information. For example, in a related series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, modifications to the pyridine ring were explored. nih.gov Changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, while moving it to the 3-position maintained comparable activity to the lead compound. nih.gov This indicates that the position of the nitrogen atom within the pyridine ring is critical for biological activity. Further SAR studies on nih.govescholarship.orgneuroquantology.comtriazolo[1,5-a]pyrimidines revealed that specific substitutions on an attached phenyl ring and at the 5-position of the triazolopyrimidine core were necessary for optimal potency. acs.org Such studies are crucial for the rational design of new derivatives with improved efficacy and selectivity. nih.govacs.org

Anti-Inflammatory and Analgesic Activities

Derivatives of the 1,2,4-triazole scaffold are recognized for their significant anti-inflammatory and analgesic properties. researchgate.net Research has demonstrated that these compounds can elicit these effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.govresearchgate.net

The analgesic potential of 1,2,4-triazole derivatives has been evaluated in vivo using established models of nociception, such as the tail-flick method. This test measures the latency of an animal to withdraw its tail from a thermal stimulus, with an increase in latency indicating an analgesic effect. youtube.comnih.gov

In studies involving various 1,2,4-triazole derivatives, significant analgesic activity has been observed. For instance, certain Schiff and Mannich bases of 1,2,4-triazoles have shown notable pain-relieving effects. nih.gov One study on 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives found that several compounds exhibited significant analgesic activity in the tail-flick test, comparable to the standard drug Analgin. nih.gov Similarly, the compound 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione demonstrated potent analgesic effects, reducing sensitivity to thermal irritation by 127.78%, an activity level higher than that of Analgin in the "hot plate" test, another thermal nociception model. zsmu.edu.ua

A study evaluating (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol using the tail immersion test, which is mechanistically similar to the tail-flick method, also reported significant dose-dependent analgesic effects. nih.gov The peak response showed a substantial increase in the pain threshold compared to the control group. nih.gov These findings underscore the potential of the 1,2,4-triazole scaffold as a basis for developing new analgesic agents.

Table 1: In Vivo Analgesic Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Animal Model | Test Method | Key Finding | Reference |

|---|---|---|---|---|

| 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives | Mice | Tail-flick | Significant analgesic activity comparable to Analgin. | nih.gov |

| 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione | Rats | Hot Plate | 127.78% reduction in thermal sensitivity; more potent than Analgin. | zsmu.edu.ua |

The anti-pyretic effects of 1,2,4-triazole derivatives have been investigated using the Brewer's yeast-induced pyrexia model in rats. This standard method involves inducing fever with a subcutaneous injection of a yeast suspension, followed by administration of the test compound to assess its ability to reduce the elevated body temperature. researchgate.netthaiscience.info

Studies have confirmed that compounds derived from the 1,2,4-triazole nucleus possess significant fever-reducing capabilities. nih.gov For example, an evaluation of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives demonstrated that specific analogs exhibited significant anti-pyretic activity when compared to the standard drug, aspirin. nih.gov The ability of these compounds to counteract the febrile response induced by yeast provides strong evidence of their potential as anti-pyretic agents. researchgate.netnih.gov This activity is often linked to the inhibition of prostaglandin synthesis within the hypothalamus, a mechanism shared with many non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory and analgesic activities of many 1,2,4-triazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric lining, COX-2 is typically induced during inflammation. nih.govsemanticscholar.org Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.orgnih.gov

Several studies have focused on designing 1,2,4-triazole-based compounds as selective COX-2 inhibitors. For instance, a series of new diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids were synthesized and evaluated for their COX-2 inhibitory activity. acs.org One of the most potent derivatives, 7-(4-methoxyphenyl)-3-(pyridine-3-yl)- nih.govresearchgate.netnih.govtriazolo[3,4-a]pyrimidine, displayed a high selectivity index for COX-2 over COX-1, proving more effective than the reference drug Celecoxib. acs.org Another study developed pyrazole-based compounds incorporating a 1,2,4-triazole-3-thiol moiety, which also showed high selectivity towards the COX-2 enzyme. nih.gov Specifically, the compound 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol was identified as a highly selective and potent anti-inflammatory agent. nih.gov These findings highlight the versatility of the 1,2,4-triazole scaffold in creating potent and selective COX-2 inhibitors.

Table 2: COX Inhibitory Activity of Selected 1,2,4-Triazole Analogs

| Compound/Derivative | Target | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 7-(4-methoxyphenyl)-3-(pyridine-3-yl)- nih.govresearchgate.netnih.govtriazolo[3,4-a]pyrimidine | COX-2 | 10.50 µM | 25 | acs.org |

| 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | COX-2 | Not specified | 27.56 | nih.gov |

Other Reported Biological Activities

Beyond their anti-inflammatory effects, 1,2,4-triazole derivatives have demonstrated a broad spectrum of other biological activities, including promising antiviral and antitubercular properties. researchgate.netresearchgate.net

The 1,2,4-triazole ring is a key component of the licensed antiviral drug Ribavirin, which is active against a range of RNA and DNA viruses. researchgate.net This has spurred significant interest in synthesizing novel 1,2,4-triazole derivatives as potential antiviral agents. researchgate.netnih.gov These compounds have been shown to be effective against several viruses, including influenza virus, coxsackievirus, and hepatitis C. nih.govnih.gov

Research into 1,2,3-triazolyl nucleoside analogues, which share structural similarities with the core triazole scaffold, has identified compounds with notable activity against the influenza A virus (H1N1). nih.gov The mechanism of action for some of these analogs is believed to involve the inhibition of viral RNA-dependent RNA polymerase. nih.gov Other studies on 1,2,3-triazole derivatives of the alkaloid lupinine have also shown an ability to suppress the replication of different influenza A subtypes (H1N1 and H3N2), indicating potential as virucidal agents that can affect extracellular virions. mdpi.com The broad applicability of the triazole scaffold makes it a valuable pharmacophore in the development of new antiviral therapies. nih.gov

Tuberculosis, caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov The 1,2,4-triazole scaffold has been identified as a "privileged structure" in the search for new antitubercular drugs. researchgate.net

Numerous studies have synthesized and evaluated 1,2,4-triazole derivatives containing a pyridine moiety for their activity against M. tuberculosis. A series of pyridine-1,2,4-triazole derivatives were tested in vitro against several mycobacterial strains, including M. tuberculosis H37Ra, demonstrating the potential of this chemical class. nih.gov In another investigation, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against both the standard H37Rv strain and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com Further research on 3-thio-1,2,4-triazole derivatives led to the identification of potent analogs with low micromolar to nanomolar inhibitory activity specifically against M. tuberculosis. nih.gov These findings confirm that 1,2,4-triazole-pyridine hybrids are a promising avenue for the development of novel and effective antitubercular agents. researchgate.net

Table 3: Antitubercular Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv & MDR strains | MIC: 5.5 µg/mL (H37Rv), 11 µg/mL (MDR) | mdpi.com |

| 5-(N-substituted carboxamidoethylthio)-3-(3'pyridyl)-4-amino-1,2,4-triazole derivatives | M. tuberculosis H37Rv | Active at < 100μg/mL | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol |

| 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione |

| 7-(4-methoxyphenyl)-3-(pyridine-3-yl)- nih.govresearchgate.netnih.govtriazolo[3,4-a]pyrimidine |

| 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |

| 5-(N-substituted carboxamidoethylthio)-3-(3'pyridyl)-4-amino-1,2,4-triazole |

| 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine |

| Ribavirin |

| Analgin |

| Aspirin |

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. While specific studies on the anticonvulsant activity of this compound are limited, extensive research on structurally related 1,2,4-triazole derivatives suggests potential efficacy. The anticonvulsant activity of these compounds is often evaluated using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.

For instance, a study on novel 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives revealed potent anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model. One of the derivatives, 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole, demonstrated an ED₅₀ of 1.4 mg/kg, which is comparable to the standard drug diazepam (ED₅₀ = 1.2 mg/kg) nih.gov. Similarly, other research has highlighted the anticonvulsant potential of various substituted 1,2,4-triazoles, with some compounds showing significant protection in both MES and scPTZ screens nih.gov. The mechanism of action is often attributed to the modulation of ion channels or enhancement of GABAergic neurotransmission. Although direct data for this compound is not available, the collective evidence for its structural class warrants further investigation into its specific anticonvulsant properties.

Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | PTZ | 1.4 | nih.gov |

| Diazepam (Standard) | PTZ | 1.2 | nih.gov |

| 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide | MES | >100 (87.5% protection at 100 mg/kg) | researchgate.net |

| 5-(4-chlorophenoxy)- nih.govacs.orgmdpi.comtriazolo[4,3-a]pyridine | MES | 13.2 | nih.gov |

| 5-(4-bromophenoxy)- nih.govacs.orgmdpi.comtriazolo[4,3-a]pyridine | MES | 15.8 | nih.gov |

Antioxidant Activity

The antioxidant potential of 1,2,4-triazole derivatives has been a subject of considerable research. These compounds can act as free radical scavengers, mitigating oxidative stress implicated in various pathological conditions. The antioxidant capacity is typically assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

A study evaluating the free radical scavenging ability of a structurally similar compound, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP), provided valuable insights. In the DPPH assay, AP exhibited an IC₅₀ value of 2.2 x 10⁻³ M. nih.govnih.gov In the ABTS assay, the same compound demonstrated a more potent radical scavenging activity with an IC₅₀ value of 5.5 x 10⁻⁵ M. nih.govnih.gov The presence of the amino and thiol groups on the triazole ring is believed to contribute significantly to the antioxidant properties by donating hydrogen atoms to neutralize free radicals. These findings suggest that this compound likely possesses antioxidant activity, although direct experimental data is needed for confirmation.

Table 2: Antioxidant Activity of a Structurally Related Pyridyl-Triazole Derivative

| Compound | Assay | IC₅₀ (M) | Reference |

|---|---|---|---|

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | DPPH | 2.2 x 10⁻³ | nih.govnih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | ABTS | 5.5 x 10⁻⁵ | nih.govnih.gov |

Antimalarial and Antiparasitic Activities

The development of new antimalarial and antiparasitic agents is a global health priority due to the emergence of drug-resistant strains. The 1,2,4-triazole scaffold has been explored for its potential in developing novel therapeutics against parasitic diseases. While specific data on the antimalarial and antiparasitic activities of this compound are not extensively documented, related compounds have shown promise.

Research into triazole derivatives has demonstrated their potential as antiplasmodial agents nih.gov. For instance, certain hybrid molecules incorporating the 1,2,4-triazole ring have exhibited significant in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. Similarly, the antiparasitic activity of triazoles extends to other protozoan parasites. Studies on imidazo[1,2-a]pyridine-fused triazole analogues have reported activity against Trypanosoma brucei, the causative agent of African trypanosomiasis nih.gov. The mechanism of action for these compounds often involves the inhibition of essential parasitic enzymes or disruption of vital metabolic pathways. The structural features of this compound make it a candidate for future evaluation against a panel of parasitic organisms.

Neuroprotectant and Antileishmanial Activities

Recent studies have highlighted the potential of pyridinyl-1,2,4-triazole derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease. Research focused on a series of 5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives demonstrated their ability to protect neurons from toxin-induced damage. One notable derivative, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, showed significant neuroprotective effects in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. This compound was found to enhance the levels of tyrosine hydroxylase and dopamine transporter in the midbrain and reduce the expression of α-synuclein, a protein implicated in the pathology of Parkinson's disease nih.govacs.orgnih.gov. These findings suggest that the 5-(pyridin-yl)-4H-1,2,4-triazol-3-amine core structure is a promising scaffold for the development of novel neuroprotective therapies.

In the realm of antileishmanial activity, various heterocyclic compounds containing the 1,2,4-triazole moiety have been investigated. Leishmaniasis is a parasitic disease caused by Leishmania species, and new treatments are urgently needed. While direct studies on this compound are scarce, research on fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols has shown significant in vitro antileishmanial activity against Leishmania donovani bohrium.com. Certain derivatives from this class exhibited IC₅₀ values that were considerably lower than the standard drug, sodium stibogluconate, indicating their potential as lead compounds for further development bohrium.com. Computational studies have suggested that these compounds may act by inhibiting essential enzymes in the parasite, such as pteridine reductase 1 bohrium.com.

Table 3: Neuroprotective and Antileishmanial Activity of Related Triazole Derivatives

| Compound/Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Neuroprotectant | Enhanced levels of tyrosine hydroxylase and dopamine transporter; reduced α-synuclein expression in an MPTP mouse model. | nih.govacs.orgnih.gov |

| Fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols | Antileishmanial | Significant in vitro activity against Leishmania donovani, with some derivatives showing IC₅₀ values of 79.0 µM compared to sodium stibogluconate (IC₅₀ = 490.0 µM). | bohrium.com |

Future Research Directions and Translational Potential

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new derivatives to improve biological activity and selectivity. The core structure of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is ripe for chemical modification. Researchers have already begun exploring derivatives by introducing various substituents to the triazole or pyridine (B92270) rings, demonstrating that such modifications can significantly influence the compound's properties.

For instance, the synthesis of thioacetamide (B46855) derivatives has been explored to develop potential anti-inflammatory agents. uran.ua Similarly, S-alkylation has been used to create derivatives that show promise as tyrosinase inhibitors for treating hyperpigmentation pathologies. arkat-usa.org In the context of neurodegenerative diseases, optimization of a related 5-(pyridin-4-yl)-1,2,4-triazole scaffold led to the identification of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, a compound with neuroprotective effects. nih.gov These examples underscore the potential of synthetic chemistry to fine-tune the molecule for specific biological targets. Future work will likely involve creating libraries of compounds with diverse functional groups to systematically probe structure-activity relationships (SAR).

Table 1: Examples of Synthesized Derivatives and Their Potential Applications

| Derivative Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Thioacetamide Derivatives | Alkylation of the thiol group | Anti-inflammatory | uran.ua |

| Alkylsulfanyl Derivatives | S-alkylation | Tyrosinase Inhibition | arkat-usa.org |

| Thioacetate Derivatives | Optimization of lead compound | Neuroprotection (Parkinson's Disease) | nih.gov |

| Schiff Bases | Condensation with aldehydes | Antimicrobial | researchgate.net |

In-depth Mechanistic Studies of Biological Actions

While various biological activities have been reported for derivatives, a deeper understanding of their mechanisms of action at the molecular level is crucial for their translational potential. For derivatives showing promise as neuroprotective agents, research has indicated that they may act by inhibiting the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. nih.gov In vivo studies have shown these compounds can enhance levels of tyrosine hydroxylase and reduce α-synuclein expression in the brain. nih.gov

For anticancer applications, related triazole compounds have been found to induce a non-apoptotic form of cell death called methuosis or to cause cell cycle arrest at the S-phase. tandfonline.comresearchgate.net Future mechanistic studies should aim to:

Identify the specific protein targets with which these compounds interact.

Elucidate the downstream signaling pathways that are modulated.

Understand the molecular basis for their selectivity toward cancer cells over normal cells.

Co-crystal Structures of Compound-Target Complexes

A significant leap in understanding the mechanism of action will come from obtaining co-crystal structures of these compounds bound to their biological targets. While the crystal structure of the parent compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, has been determined, providing valuable information about its geometry, co-crystal structures are lacking. nih.govresearchgate.net

X-ray crystallography of a compound-target complex provides a high-resolution, three-dimensional snapshot of the binding interactions. This information is invaluable for understanding the basis of potency and selectivity. Determining these structures is a critical next step that will enable more precise, structure-based drug design efforts.

Development of Structure-Based Drug Design Strategies

In parallel with obtaining co-crystal structures, computational methods will continue to play a vital role. Molecular docking studies have already been employed to predict the binding modes of new derivatives with their targets, such as in the development of antimicrobial agents. researchgate.netorientjchem.org These computational models help to rationalize observed biological activities and guide the synthesis of next-generation compounds.

Once high-resolution co-crystal structures become available, structure-based drug design (SBDD) will become a powerful strategy. SBDD uses the 3D structural information of the target to design molecules that fit precisely into the binding site, maximizing potency and minimizing off-target effects. This approach accelerates the drug discovery process and reduces the element of trial-and-error in chemical synthesis.

Exploration of New Applications in Materials Science

The potential of this compound and its derivatives extends beyond pharmacology. Heterocyclic compounds containing nitrogen and sulfur are known to have interesting applications in materials science, including in the fields of electronics and optics. researchgate.net The pyridine and triazole moieties are excellent ligands capable of coordinating with metal ions.

Future research could explore the synthesis of coordination polymers and metal-organic frameworks (MOFs) using these compounds as building blocks. Such materials could possess novel properties, including:

Luminescence for use in sensors or displays.

Catalytic activity.

Unique magnetic or electronic properties.

This avenue of research represents a largely untapped potential for this class of molecules.

Green Chemistry Approaches in Synthesis

As with all chemical manufacturing, the environmental impact of synthesis is an important consideration. Future research will increasingly focus on developing "green" synthetic routes to this compound and its derivatives. Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Methods such as microwave-assisted synthesis have already been successfully applied to produce related 1,2,4-triazole (B32235) derivatives, often leading to shorter reaction times and higher yields. uran.uaresearchgate.net Other green approaches to explore include the use of ultrasound, mechanochemistry, and developing reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions. researchgate.netnih.gov

Preclinical and Clinical Development Considerations

For the most promising derivatives with therapeutic potential, the path forward involves rigorous preclinical and clinical development. Based on promising results from related compounds in animal models of Parkinson's disease and cancer, the next steps are clear. nih.govtandfonline.com

Key preclinical studies will need to assess:

ADMET Properties: A thorough evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the lead compounds.

Pharmacokinetics (PK) and Pharmacodynamics (PD): Studies to understand how the drug moves through the body and its effects over time.

In Vivo Efficacy: Testing in more advanced and relevant animal models to confirm the therapeutic effect.

Safety Pharmacology: Investigating potential adverse effects on major organ systems.

Only compounds with a favorable profile in these preclinical studies would be candidates for advancement into human clinical trials, which represent the final and most critical stage of drug development.

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| 1H-NMR | Pyridinyl H: δ 7.2–8.6; NH: δ 5.5–6.5 | |

| 13C-NMR | Triazole C: δ 150–160; Pyridinyl C: 120–140 | |

| MS (ESI) | Molecular ion [M+H]+: m/z 176.21 |

Q. Table 2: Computational Optimization Parameters for Synthesis

| Parameter | Computational Approach | Outcome |

|---|---|---|

| Solvent selection | COSMO-RS simulations | Methanol identified as optimal solvent |

| Energy barrier | DFT calculations (B3LYP/6-31G*) | ΔG‡ = 25 kcal/mol for S-alkylation |

| Transition state | Nudged elastic band (NEB) method | Confirmed single-step mechanism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.